![molecular formula C15H21BrN4O2 B2585282 Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 2378490-28-7](/img/structure/B2585282.png)
Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is an intriguing compound known for its complex structure and diverse applications
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available precursors, such as pyrazine and brominated derivatives.
Formation of Intermediate: : The reaction between pyrazine and a brominating agent results in 5-bromopyrazin-2-yl.
Cyclization Process: : The intermediate is then subjected to a cyclization reaction using specific catalysts to form the hexahydropyrrolo[3,4-c]pyrrole core.
Final Esterification: : The tert-butyl ester group is introduced in the last step through an esterification reaction, completing the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency, using automated reactors and continuous flow processes to increase yield and reduce production time. Common industrial solvents and high-purity reagents are used to ensure the compound's consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of more reactive intermediates.
Reduction: : It can be reduced to less complex derivatives under mild conditions.
Substitution: : The bromine atom in the pyrazine ring can be substituted with other nucleophiles, providing a pathway for creating a variety of analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Substitution reactions frequently employ nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products:
Reduction Products: : Result in the formation of simpler, hydrogenated compounds.
Substitution Products: : Yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Drug Development: : The compound's unique structure makes it a candidate for designing new pharmaceuticals.
Catalysis: : Its reactive sites are useful in developing new catalytic processes.
Biology
Biochemical Studies: : Used in research focusing on enzyme interactions and protein binding studies.
Cellular Imaging: : Due to its unique fluorescence properties, it's utilized in cellular imaging techniques.
Medicine
Anticancer Research: : Preliminary studies suggest potential anti-tumor activities.
Antibacterial Agents: : Possible application as a new class of antibacterial compounds.
Industry
Material Science: : Used in the creation of new polymers and advanced materials.
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets, altering their activity and influencing various biological pathways. The exact pathways involved can vary, but often include modulation of cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
Pyrazine Derivatives: : Other pyrazine-based compounds with similar structural motifs.
Brominated Heterocycles: : Compounds with bromine substitutions in heterocyclic structures.
Tert-butyl Esters: : Similar compounds containing the tert-butyl ester functional group.
Highlighting Uniqueness
Compared to other pyrazine derivatives, Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate stands out due to its unique hexahydropyrrolo core, which imparts specific chemical properties and reactivity
Would you like to dive deeper into any of these sections?
特性
IUPAC Name |
tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-17-12(16)4-18-13/h4-5,10-11H,6-9H2,1-3H3/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTGSVMMSIOWDG-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cycloheptylacetamide](/img/structure/B2585199.png)
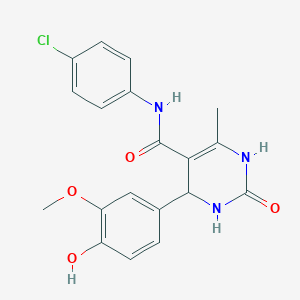
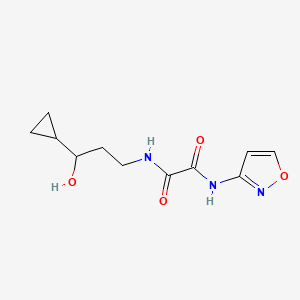
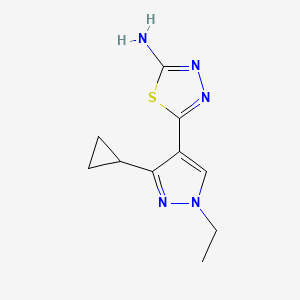
![N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2585204.png)
![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B2585206.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/new.no-structure.jpg)
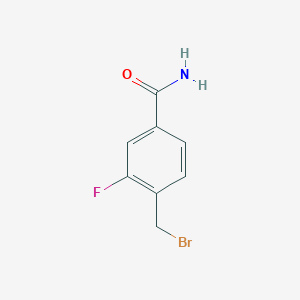
![4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2585210.png)
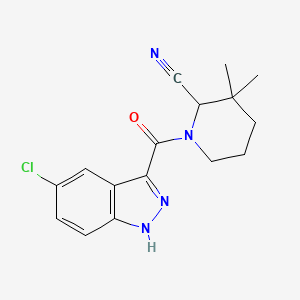
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2585219.png)
![methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2585220.png)
![6-[5-(1-Methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2585221.png)
